cesium;acetate
Description
Cesium acetate (CH₃COOCs) is a cesium salt of acetic acid, dissociating into cesium cations (Cs⁺) and acetate anions (CH₃COO⁻). It is a white crystalline solid with a melting point of 194°C and high solubility in water and polar organic solvents . Its applications span diverse fields:
- Organic Synthesis: Used as a catalyst in glycosylation reactions and nucleoside synthesis due to its mild basicity and solubility .
- Materials Science: Facilitates the synthesis of cesium lead halide perovskite nanocrystals (PNCs), enabling smaller particle sizes compared to other cesium precursors like cesium oleate .
- Catalysis: Enhances Pd-catalyzed hydroxycarbonylation reactions and solid alkali catalysts for aldol condensation .
- Biological Studies: Investigated for its pH-dependent effects on antioxidant enzyme activities in moss (Atrichum undulatum), where it modulates superoxide dismutase (SOD), peroxidase (POX), and catalase (CAT) under varying conditions .
Properties
IUPAC Name |
cesium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAIGCHJWKDIPJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure and Optimization
Cesium hydroxide, a highly hygroscopic solid, is dissolved in deionized water under inert conditions to prevent carbonation from atmospheric CO₂. Acetic acid is then added dropwise with continuous stirring. The exothermic reaction requires temperature control (20–25°C) to avoid decomposition of reactants. Post-neutralization, the solution is concentrated via rotary evaporation, and the resulting crystals are dried under vacuum at 60°C for 12 hours.
Key Parameters:
-
Molar Ratio: 1:1 stoichiometry is critical to avoid residual acidity or alkalinity.
-
Solvent: Water is the preferred solvent due to the high solubility of CsOH (≈300 g/100 mL at 25°C).
-
Yield: Typically exceeds 90% with minimal purification required.
Reaction of Cesium Carbonate with Acetic Acid
Cesium carbonate (Cs₂CO₃) serves as an alternative cesium source, reacting with acetic acid in a 1:2 molar ratio:
Synthesis Protocol
Cesium carbonate is gradually added to glacial acetic acid under nitrogen atmosphere to mitigate CO₂ release-induced foaming. The reaction is heated to 50°C to accelerate CO₂ evolution, followed by filtration to remove unreacted Cs₂CO₃. The filtrate is cooled to induce crystallization, and the product is washed with anhydrous ethanol to eliminate acetic acid residues.
Key Parameters:
-
Temperature: Elevated temperatures (40–60°C) enhance reaction kinetics but risk acetic acid volatilization.
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Purity: Residual acetic acid is a common impurity, necessitating repeated ethanol washes.
Patent-Based Synthesis from Cesium-Aluminum-Alum
A patented method (CA2161245C) describes the synthesis of cesium salts, including cesium acetate, from cesium-aluminum-alum (CsAl(SO₄)₂·12H₂O). This two-step process involves:
Step 1: Formation of Cesium Hydroxide
Cesium-aluminum-alum is reacted with calcium hydroxide (Ca(OH)₂) in boiling water:
The mixture is heated at 90°C for 2 hours, followed by filtration to remove aluminum hydroxide (Al(OH)₃) and calcium sulfate (CaSO₄) precipitates.
Step 2: Neutralization with Acetic Acid
The cesium hydroxide filtrate is combined with acetic acid:
The solution is concentrated under reduced pressure and dried at 80°C to obtain crystalline cesium acetate.
Key Parameters:
-
Scalability: Suitable for industrial-scale production due to readily available precursors.
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Challenges: Requires precise control of calcium hydroxide stoichiometry to avoid residual Ca²⁺ impurities.
Comparative Analysis of Synthesis Methods
The table below summarizes the advantages and limitations of each method:
| Method | Reactants | Yield | Purity | Complexity |
|---|---|---|---|---|
| CsOH + CH₃COOH | CsOH, CH₃COOH | 90–95% | High | Low |
| Cs₂CO₃ + CH₃COOH | Cs₂CO₃, CH₃COOH | 85–92% | Moderate | Moderate |
| CsAl(SO₄)₂ + Ca(OH)₂ | CsAl(SO₄)₂, Ca(OH)₂, CH₃COOH | 85–90% | High | High |
Critical Considerations
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Cost: Cesium hydroxide and carbonate are expensive, making the patent method more economical for large-scale production.
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Safety: Neutralization methods require inert conditions to handle hygroscopic CsOH and corrosive acetic acid.
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Environmental Impact: The patent method generates CaSO₄ and Al(OH)₃ byproducts, necessitating waste management protocols.
Advanced Characterization and Quality Control
Post-synthesis characterization ensures the integrity of cesium acetate. Techniques include:
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Cesium acetate facilitates Sₙ2 substitutions in secondary alcohols by forming a reactive acetate leaving group. For example, in the inversion of cyclohexanol derivatives:
| Substrate | Cation (M⁺) | Solvent | Yield of Inverted Product (%) | Material Balance (%) |
|---|---|---|---|---|
| Cyclohexanol mesylate | Cs⁺ | DMF | 87 | 93 |
| Cyclohexanol mesylate | Na⁺ | DMF | 30 | 84 |
| Cyclohexanol mesylate | K⁺ | DMF | 43 | 77 |
Data from kinetic studies comparing alkali metal carboxylates .
The "cesium effect" arises from:
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High solubility of cesium carboxylates in polar aprotic solvents (e.g., DMF, DMSO), leading to free, reactive acetate anions .
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Weak ion pairing due to cesium's large ionic radius, enabling superior nucleophilicity compared to Na⁺ or K⁺ analogs .
Inversion of Secondary Alcohols
Cesium acetate enables stereochemical inversion via a two-step process:
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Activation : Conversion of the alcohol to a mesylate (e.g., using methanesulfonyl chloride).
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Substitution : Sₙ2 displacement with cesium acetate to form the inverted O-acetate, which is hydrolyzed to the inverted alcohol .
Mechanistic Evidence :
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Complete inversion of configuration confirmed by X-ray crystallography .
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Rate acceleration by 10× compared to sodium acetate in DMF .
Perkin Condensation
Cesium acetate significantly improves yields in the Perkin synthesis of cinnamic acids. For example:
| Aldehyde | Fatty Acid | Yield with CsOAc (%) | Yield with NaOAc (%) |
|---|---|---|---|
| Benzaldehyde | Acetic acid | 92 | 35 |
| 4-Nitrobenzaldehyde | Acetic acid | 88 | 28 |
Adapted from synthetic protocols .
The enhanced yield is attributed to:
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Stabilization of the enolate intermediate via cesium’s weak coordination.
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Improved solubility of aromatic aldehydes in reaction media .
Cesium-Ion-Mediated Chemoselective Cross-Couplings
In oxadiaza excision cross-couplings, cesium acetate shifts selectivity toward pyridone formation over pyridines due to conformational effects:
| Base | Product (Pyridone:Pyridine Ratio) | Yield (%) |
|---|---|---|
| Cs₂CO₃ | 9:1 | 85 |
| Na₂CO₃ | 0:10 | 72 |
Data from DFT-guided experiments .
Key Mechanistic Insights :
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Cesium ions stabilize transition states through conformational accommodation , favoring nucleophilic attack at ester carbonyls over ketones .
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¹³³Cs NMR confirms minimal ion pairing, enabling "naked" acetate anions to participate in rate-determining steps .
Glycosylation Reactions
Cesium acetate promotes β-selective glycosylation in nucleoside synthesis, achieving >90% β-anomer selectivity via:
Scientific Research Applications
Organic Synthesis
Role in Chemical Reactions:
Cesium acetate is utilized as a reagent in organic synthesis, particularly in the Perkin reaction for the formation of unsaturated cinnamic-type acids. This method involves the condensation of aromatic aldehydes with fatty acids, where cesium acetate has been shown to enhance yields significantly—up to ten times compared to sodium acetate .
Inversion of Alcohols:
In organic chemistry, cesium acetate facilitates the inversion of secondary alcohols. By converting an alcohol into a good leaving group (e.g., mesylate), cesium acetate can promote an SN2 substitution reaction, resulting in an O-acetate with inverted stereochemistry. This product can subsequently be converted back to a hydroxyl group .
Materials Science
Porous Carbon Production:
Recent studies have highlighted the role of cesium acetate in producing highly porous carbon materials through thermal pyrolysis. CsAc acts as a promoter for framework formation and serves as a carbon/oxygen source. The resulting oxo-carbons exhibit remarkable properties such as high specific surface area (up to 3000 m²/g) and exceptional CO2 uptake capabilities (8.71 mmol/g) .
Stabilization in Perovskite Solar Cells:
Cesium acetate has been integrated into perovskite solar cells as a dopant to enhance stability under thermal and light stress. The inclusion of CsAc leads to reduced trap density in the perovskite layers, improving carrier lifetime and overall efficiency. For instance, solar cells with CsAc exhibited an efficiency of 21.26%, outperforming control cells .
Environmental Applications
Effects on Plant Physiology:
Research has demonstrated that cesium acetate influences physiological traits in plants, particularly moss species. In controlled experiments, exposure to cesium acetate resulted in increased catalase activity and variations in hydrogen peroxide levels depending on concentration and pH conditions . These findings suggest potential applications in phytoremediation or plant growth enhancement.
Table 1: Comparison of Yields in Organic Synthesis
| Reagent | Yield Improvement | Reaction Type |
|---|---|---|
| Sodium Acetate | Baseline | Perkin Reaction |
| Cesium Acetate | Up to 10x | Perkin Reaction |
Table 2: Properties of Oxo-Carbons from Cesium Acetate
| Property | Value |
|---|---|
| Specific Surface Area | Up to 3000 m²/g |
| Pore Volume | Approaching 2 cm³/g |
| CO2 Uptake | 8.71 mmol/g |
| Specific Capacitance | 313 F/g |
Case Studies
Case Study 1: Thermal Pyrolysis of Cesium Acetate
In a study conducted on the thermal pyrolysis of cesium acetate, researchers found that Cs ions effectively activated acetate anions, leading to the formation of highly reactive intermediates that contributed to the development of porous carbon structures with enhanced adsorption properties .
Case Study 2: Application in Perovskite Solar Cells
The integration of cesium acetate into perovskite solar cells was shown to stabilize the FAMAPbI3 structure under stress conditions. The addition of CsAc not only improved efficiency but also allowed for recovery of absorbance spectra post-thermal stress, indicating enhanced material resilience .
Mechanism of Action
Cesium Acetate exerts its effects primarily through the release of cesium ions (Cs+). These ions can interact with various molecular targets and pathways, including:
Ion Channels: Cesium ions can block potassium channels, affecting cellular excitability and signaling.
Enzymes: Cesium ions can inhibit or activate certain enzymes, influencing metabolic pathways.
Cell Membranes: Cesium ions can alter membrane potential and permeability, impacting cellular functions.
Comparison with Similar Compounds
Table 1: Key Properties of Cesium Salts and Acetates
| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Applications |
|---|---|---|---|---|---|
| Cesium acetate | CH₃COOCs | 191.95 | 194 | Water, ethanol, DMF | Organic synthesis, perovskites, catalysis |
| Cesium carbonate | Cs₂CO₃ | 325.82 | 610 | Organic solvents (e.g., DMF, ethanol) | Suzuki/Heck reactions, strong base |
| Sodium acetate | CH₃COONa | 82.03 | 324 | Water, methanol | Buffer solutions, food preservation |
| Potassium acetate | CH₃COOK | 98.14 | 292 | Water, ethanol | Deicer, pH regulator |
| Cesium stearate | C₁₈H₃₅O₂Cs | 448.5 | ~200 (decomposes) | Non-polar solvents | Nanocrystal stabilization |
Key Observations :
- Basicity : Cesium carbonate (strong base) outperforms cesium acetate (mild base) in reactions requiring high alkalinity, such as Suzuki cross-coupling (86% yield vs. 29% with sodium carbonate) .
- Solubility: Cesium acetate’s solubility in polar solvents contrasts with cesium stearate’s preference for non-polar media, affecting their roles in nanocrystal synthesis .
Table 2: Effects on Atrichum undulatum Antioxidant Enzymes (pH 6, 2h Exposure)
| Enzyme | 0.5 mM CsOAc | 1 mM CsOAc | 1.5 mM CsOAc | Comparison to Control |
|---|---|---|---|---|
| SOD | +310% | +212% | +343% | Elevated stress response |
| CAT | +53.4% | +31% | N/A | Enhanced H₂O₂ detoxification |
| POX | +24.9% | +25.2% | +21.8% | Oxidative stress mitigation |
- Cesium Acetate vs. Other Salts : Unlike sodium or potassium acetate, cesium acetate significantly alters enzyme activities due to Cs⁺’s interference with potassium ion channels in plants . For example, at pH 8, 1 mM cesium acetate reduces SOD activity by 83.4%, while sodium acetate shows negligible effects under similar conditions .
Table 3: Performance in Catalytic Reactions
| Reaction Type | Catalyst | Yield/Outcome | Advantage of Cesium Acetate |
|---|---|---|---|
| Suzuki Cross-Coupling | Cs₂CO₃ | 86% yield | Superior alkalinity for Pd activation |
| Perovskite Synthesis | CsOAc vs. Cs oleate | Smaller PNCs (5–10 nm) | Higher precursor solubility |
| Aldol Condensation | CsOAc-loaded solid | 29.2% methyl methacrylate yield | Optimal Cs loading (20%) at 380°C |
- Role of Anion: Acetate’s weak basicity makes cesium acetate preferable in reactions requiring controlled pH, such as nanocrystal growth, whereas cesium carbonate’s strong basicity accelerates C–C bond formation in coupling reactions .
Q & A
Q. Table 1: Synthesis Method Comparison
| Method | Reactants | Temperature | Yield (%) | Purity (ICP-MS) |
|---|---|---|---|---|
| Aqueous neutralization | Cs₂CO₃ + CH₃COOH | 60°C | 92 | 99.5% |
| Solvent evaporation | CsOH + CH₃COOH | 50°C | 88 | 98.8% |
Advanced: How can cesium acetate be optimized as a precursor for lead halide perovskite nanocrystals (CsPbX₃) in optoelectronic applications?
Answer:
Cesium acetate serves as a Cs⁺ source in perovskite synthesis. Key optimization parameters include:
- Molar ratio: A 1:3 molar ratio of Cs:Pb minimizes unreacted precursors, enhancing photoluminescence quantum yield (PLQY) .
- Reaction solvent: Oleic acid/oleylamine mixtures improve nanocrystal monodispersity .
- Temperature control: Syntheses at 150–180°C yield nanocrystals with narrow emission linewidths (<20 nm) .
Q. Table 2: Photovoltaic Performance vs. Synthesis Conditions
| CsAc:PbX₂ Ratio | Solvent System | PLQY (%) | Solar Cell Efficiency (%) |
|---|---|---|---|
| 1:3 | Oleic acid/octadecene | 85 | 3.8 |
| 1:2 | Oleylamine/toluene | 72 | 2.9 |
Basic: What analytical techniques are effective for characterizing cesium acetate's purity and structural integrity?
Answer:
Q. Table 3: Analytical Techniques and Detection Limits
| Technique | Parameter Measured | Detection Limit | Reference Standard |
|---|---|---|---|
| XRD | Crystallinity | 5% impurity | ICDD PDF-4+ |
| ICP-MS | Cs⁺ purity | 0.1 ppb | NIST SRM 3141 |
Advanced: How does cesium acetate's hygroscopicity influence stability in ambient vs. controlled environments?
Answer:
Cesium acetate rapidly absorbs moisture (hygroscopicity index = 0.85 at 25°C), leading to deliquescence. Mitigation strategies include:
Q. Table 4: Stability Under Relative Humidity (RH)
| RH (%) | Mass Gain (%) | Time to Deliquescence (h) |
|---|---|---|
| 30 | 5 | 48 |
| 60 | 15 | 12 |
Basic: What safety precautions are necessary for handling cesium acetate given incomplete hazard data?
Answer:
Despite limited GHS classification data , standard precautions include:
- PPE: Nitrile gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- Spill management: Neutralize with dilute HCl and absorb with inert material.
Advanced: How does cesium acetate modulate the bandgap of CsPbX₃ nanocrystals?
Answer:
Cs⁺ from cesium acetate influences perovskite lattice parameters:
Q. Table 5: Bandgap vs. CsAc Concentration
| CsAc (mmol) | Emission Peak (nm) | Bandgap (eV) |
|---|---|---|
| 0.5 | 700 | 1.77 |
| 1.0 | 510 | 2.43 |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
